![molecular formula C16H15N3O B5866491 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide, also known as BIA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BIA is a benzimidazole derivative that has been shown to exhibit a variety of biological activities, including antitumor, antifungal, antibacterial, and anti-inflammatory effects.
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its antitumor activity. This compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membrane integrity. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, fungal cells, and bacterial cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound exhibits antitumor activity in animal models of cancer. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
実験室実験の利点と制限
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. This compound has a low solubility in water, which may limit its use in some experimental settings. In addition, this compound may exhibit cytotoxic effects at high concentrations, which may complicate its use in some assays.
将来の方向性
There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various fields.
合成法
The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide involves the reaction of 2-methyl-3-nitroaniline with 2-aminobenzoic acid in the presence of a reducing agent such as iron powder. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications to the original method have been reported.
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields. In oncology, this compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been investigated for its antifungal and antibacterial activity, with promising results against several fungal and bacterial strains. In addition, this compound has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-12(6-5-9-13(10)17-11(2)20)16-18-14-7-3-4-8-15(14)19-16/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCXSZORFJHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

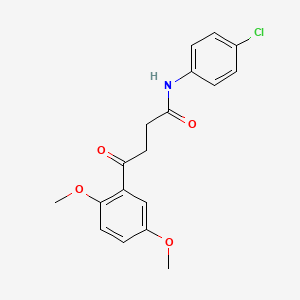
![4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)
![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)
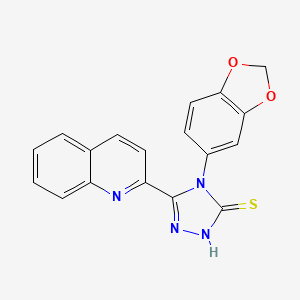
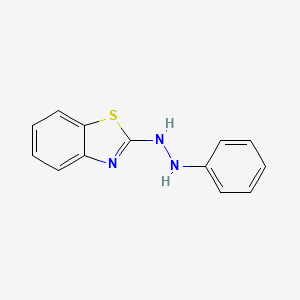
![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)

![3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5866464.png)
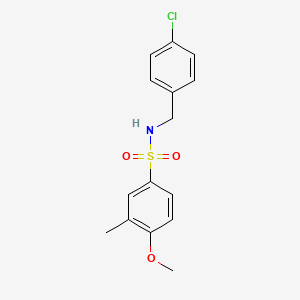
![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)
![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)
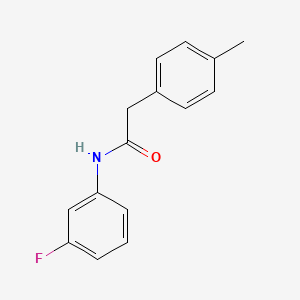
![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)